Aeruginosin 298-A

Beschreibung

Eigenschaften

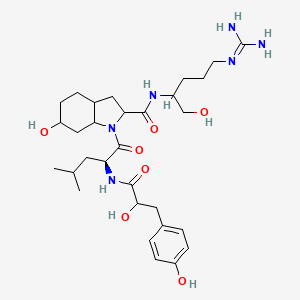

Molekularformel |

C30H48N6O7 |

|---|---|

Molekulargewicht |

604.7 g/mol |

IUPAC-Name |

N-[5-(diaminomethylideneamino)-1-hydroxypentan-2-yl]-6-hydroxy-1-[(2S)-2-[[2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide |

InChI |

InChI=1S/C30H48N6O7/c1-17(2)12-23(35-28(42)26(40)13-18-5-8-21(38)9-6-18)29(43)36-24-15-22(39)10-7-19(24)14-25(36)27(41)34-20(16-37)4-3-11-33-30(31)32/h5-6,8-9,17,19-20,22-26,37-40H,3-4,7,10-16H2,1-2H3,(H,34,41)(H,35,42)(H4,31,32,33)/t19?,20?,22?,23-,24?,25?,26?/m0/s1 |

InChI-Schlüssel |

ZRJNSRDWYFDFAT-RKTRNHPESA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N1C2CC(CCC2CC1C(=O)NC(CCCN=C(N)N)CO)O)NC(=O)C(CC3=CC=C(C=C3)O)O |

Kanonische SMILES |

CC(C)CC(C(=O)N1C2CC(CCC2CC1C(=O)NC(CCCN=C(N)N)CO)O)NC(=O)C(CC3=CC=C(C=C3)O)O |

Synonyme |

aeruginosin 298 A aeruginosin 298-A |

Herkunft des Produkts |

United States |

Origin and Isolation Methodologies of Aeruginosin 298 a

Natural Producers and Biogeographical Distribution

Aeruginosin 298-A is a natural product predominantly found in certain species of cyanobacteria, also known as blue-green algae. nih.govresearchgate.net

Cyanobacterial Genera Associated with Aeruginosin Production

Several cyanobacterial genera are known to produce aeruginosins, including Microcystis, Nodularia, Planktothrix, and Nostoc. nih.govresearchgate.netrsc.org These genera are commonly found in freshwater and brackish water environments, often forming blooms. nih.govwikipedia.org

Here is a table showing cyanobacterial genera associated with aeruginosin production:

| Genus | Environment |

| Microcystis | Freshwater |

| Nodularia | Brackish water |

| Planktothrix | Freshwater |

| Nostoc | Freshwater, Terrestrial |

Specific Strains Producing Aeruginosin 298-A

Aeruginosin 298-A was first isolated from the freshwater cyanobacterium Microcystis aeruginosa strain NIES-298. nih.govpnas.orgresearchgate.netresearchgate.netnih.govasm.orgresearcher.life This strain is available from the Microbial Culture Collection at the National Institute for Environmental Studies, Japan. nih.govasm.org Other strains of Microcystis aeruginosa, such as NIES-98, have also been reported to produce different aeruginosin variants like aeruginosin 98A and 98B. nih.govmdpi.com

Ecological Niches and Environmental Triggers for Production

Cyanobacterial blooms, which often occur in eutrophic natural waters, are a significant source of aeruginosins. nih.gov These blooms are prevalent in tropical, subtropical, and temperate regions globally. nih.gov Eutrophication, caused by the enrichment of water with nutrients like phosphorus and nitrogen, leads to the excessive growth of cyanobacteria, including those that produce aeruginosins. nih.gov While the exact environmental triggers specifically for Aeruginosin 298-A production are not detailed, factors influencing cyanobacterial growth and secondary metabolite production in general, such as nutrient availability and light, likely play a role.

Methodologies for Compound Isolation from Natural Sources

The isolation of Aeruginosin 298-A from cyanobacteria involves several steps, starting from cultivation of the producing organism to the purification of the compound.

Cultivation and Extraction Techniques

Producing cyanobacteria like Microcystis aeruginosa NIES-298 are typically mass cultivated to obtain sufficient biomass for extraction. nih.govmdpi.com Cells are harvested, often by centrifugation or filtration, and then typically freeze-dried. nih.govplos.orgnih.gov Extraction of aeruginosins from the dried cell material is commonly performed using organic solvents, such as methanol (B129727) or aqueous methanol. nih.govplos.orgnih.govscielo.br Sequential extraction with solvents of increasing polarity (e.g., 50% methanol, 75% methanol, and 100% methanol) can be employed. nih.gov The methanolic extracts are then often evaporated to remove the solvent, leaving an aqueous phase that may be further processed. nih.gov

Here is a summary of common extraction techniques:

| Step | Method | Solvent(s) |

| Biomass Harvest | Centrifugation, Filtration | - |

| Cell Preparation | Freeze-drying | - |

| Extraction | Solvent extraction (often sequential) | Methanol, Aqueous Methanol |

| Solvent Removal | Evaporation | - |

Chromatographic Separation and Purification Strategies

Following extraction, chromatographic methods are crucial for separating and purifying Aeruginosin 298-A from other compounds present in the cyanobacterial extract. Reverse phase chromatography is a widely used technique. nih.govmdpi.commdpi.com This can involve solid phase extraction (SPE) as an initial cleanup step, where the aqueous extract is applied to a C18 cartridge, washed with water, and then eluted with methanol or aqueous methanol to recover the cyanopeptides. scielo.br High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, is commonly employed for further separation and purification. nih.govmdpi.comnih.govmdpi.com Different gradients of acetonitrile (B52724) and water, often with an additive like trifluoroacetic acid (TFA) or formic acid, are used as the mobile phase with C18 columns. nih.govplos.orgnih.govmdpi.com Detection is typically performed by monitoring absorbance at a specific wavelength, such as 220 nm. nih.gov Fractions containing the target compound are collected based on HPLC profiles and can be further analyzed or purified. mdpi.comnih.gov Flash chromatography and gel filtration chromatography (e.g., Sephadex LH-20) have also been used in the purification process. mdpi.com

Here is a table summarizing chromatographic separation and purification strategies:

| Technique | Stationary Phase | Mobile Phase |

| Solid Phase Extraction (SPE) | C18 | Water, Methanol or Aqueous Methanol |

| High-Performance Liquid Chromatography (HPLC) | Reverse Phase C18 | Acetonitrile/Water (with additives like TFA or Formic Acid) |

| Flash Chromatography | Reverse Phase C18 | Aqueous Formic Acid/Acetonitrile gradients |

| Gel Filtration Chromatography | Sephadex LH-20 | - |

Chemical Synthesis and Analog Generation

Total Synthesis Strategies for Aeruginosin 298-A

The total synthesis of Aeruginosin 298-A has been a key objective to confirm its structure and provide material for further studies.

Early Synthetic Approaches and Stereochemical Reassignment

Early synthetic efforts towards Aeruginosin 298-A played a crucial role in establishing its correct absolute stereochemistry. Initial proposed structures were synthesized, but spectral comparisons revealed discrepancies with the natural product. For instance, the synthesis of a proposed sequence for (+)-aeruginosin 298-A did not yield the natural product. researchgate.netfigshare.comnih.gov The incorporation of a D-leucine residue, in contrast, successfully led to the total synthesis of the thrombin inhibitor. researchgate.netfigshare.comnih.gov This work unequivocally established the absolute stereochemistry of Aeruginosin 298-A as D-Hpla-D-Leu-L-Choi-L-Argol, correcting the previously assigned incorrect stereochemistry. researchgate.netnih.gov

Modern and Scalable Synthetic Methodologies

More recent synthetic methodologies have focused on developing general and scalable routes to the aeruginosin family, including Aeruginosin 298-A. One such strategy utilizes palladium-catalyzed C(sp3)-H activation reactions. researchgate.netresearchgate.net This approach allows for the large-scale synthesis of the common Choi core and provides divergent access to various hydroxyphenyllactic acid (Hpla) subunits. researchgate.netresearchgate.net This strategy has enabled the synthesis of Aeruginosin 298-A on an unprecedentedly large scale (e.g., 700 mg), facilitating further pharmacological investigations and the production of analog libraries. researchgate.netchemistryviews.org

Stereocontrolled Synthesis of the Choi Core from Precursors (e.g., L-tyrosine)

A key element in the synthesis of Aeruginosin 298-A is the stereocontrolled synthesis of the L-Choi core. Several strategies have been developed for this purpose, often starting from readily available precursors such as L-tyrosine. researchgate.netnih.govvulcanchem.comuno.edu One route involves the Birch reduction of O-methyl-L-tyrosine, followed by aminocyclization and N-benzylation to yield diastereoisomers. researchgate.netnih.govmolaid.com Subsequent steps, including hydrogenation and reduction, furnish a protected L-Choi intermediate. researchgate.netnih.gov Novel routes based on the oxidative cyclization of L-tyrosine have also been developed to access both enantiomers of the Choi core. researchgate.netfigshare.comnih.govresearchgate.net

Development of Key Synthetic Intermediates and Building Blocks

The synthesis of Aeruginosin 298-A and its analogs relies on the efficient preparation of key synthetic intermediates and building blocks corresponding to its constituent residues: a hydroxyphenyl lactate (B86563) derivative (Hpla), a hydrophobic amino acid (such as D-leucine), the Choi moiety, and an arginine derivative (Argol). researchgate.net The stereocontrolled synthesis of the L-Choi core from precursors like L-tyrosine is a central aspect. researchgate.netnih.govvulcanchem.comuno.edu Approaches also involve the preparation of protected forms of amino acids and their derivatives, such as protected (R)-(4-hydroxyphenyl)lactic acid, D-leucine, and L-arginine fragments, which are then coupled sequentially to form the peptide chain. researchgate.netnih.gov

Approaches to Analog Synthesis for Structure-Activity Relationship Studies

To understand the relationship between the structure of aeruginosins and their biological activity (Structure-Activity Relationship, SAR), numerous analogs of Aeruginosin 298-A have been synthesized. uno.edunih.govnih.goveurekaselect.comuno.eduresearchgate.net These studies involve modifying different positions of the molecule to probe their impact on protease inhibition and selectivity. nih.goveurekaselect.comuno.eduresearchgate.net

Modifications at P1, P2, and P3 Positions

Analog synthesis frequently involves modifications at the P1, P2, and P3 positions, which interact with the active site of target proteases like thrombin and trypsin. chemistryviews.orgvulcanchem.comnih.govuno.eduresearchgate.netscielo.brcore.ac.ukacs.org

P1 Position: Modifications at the P1 position have been extensively studied. nih.goveurekaselect.comresearchgate.net Efforts have been made to replace the highly basic guanidine (B92328) group typically found at this position in natural aeruginosins with neutral groups to improve selectivity. nih.gov Studies have shown that compounds with neutral P1 groups can exhibit excellent selectivity over trypsin while maintaining good potency against thrombin. nih.gov

P2 Position: The P2 position is occupied by the rigid bicyclic Choi core in Aeruginosin 298-A. researchgate.net Analogs have been synthesized where the Choi core is replaced with other residues, such as L-proline or ring-oxygenated Choi variants derived from sugars, to investigate the influence of the rigid bicyclic structure on activity. uno.edunih.govresearchgate.net

P3 Position: Modifications at the P3 position have also been explored in the development of aeruginosin analogs. eurekaselect.com These modifications can involve the use of different amino acids or derivatives to optimize interactions within the protease binding site and potentially enhance properties like oral bioavailability.

Application of Catalytic Asymmetric Reactions (e.g., Phase-Transfer Catalysis, Epoxidation)

Catalytic asymmetric reactions play a crucial role in the enantioselective synthesis of Aeruginosin 298-A and its analogs, allowing for precise control over the stereocenters present in the molecule. Two key asymmetric catalytic methods applied in the synthesis of Aeruginosin 298-A are phase-transfer catalysis (PTC) and epoxidation.

Enantioselective synthesis of Aeruginosin 298-A and its analogs has been achieved using a versatile process where all stereocenters were controlled by catalytic asymmetric phase-transfer reactions promoted by two-center asymmetric catalysts and catalytic asymmetric epoxidation promoted by a lanthanide–BINOL complex. pnas.orgnih.govacs.orgacs.orgcapes.gov.br This approach allows for the preparation of a variety of analogs to investigate structure-activity relationships. pnas.orgnih.gov Phase-transfer catalysis is particularly useful for synthesizing optically active α-amino acids due to its straightforward procedure, mild conditions, and ease of scaling up. acs.orgacs.org

In the context of Aeruginosin 298-A synthesis, asymmetric phase-transfer catalysis promoted by two-center catalysts has been applied to the synthesis of the compound and its analogs. pnas.orgjst.go.jp Drastic counter anion effects in PTC have been observed, which allows for the fine-tuning of the catalyst structure in a three-dimensional manner. pnas.orgacs.orgacs.org

Catalytic asymmetric epoxidation has also been employed, specifically the epoxidation of α,β-unsaturated imidazolides using a La–BINOL–Ph3As=O or La–BINOL–Ph3P=O complex. pnas.org This method represents a general catalytic asymmetric epoxidation for α,β-unsaturated carboxylic acid derivatives. pnas.org The development of a new regioselective epoxide-opening reaction of α,β-epoxy amides further enhances the utility of this epoxidation in the enantioselective synthesis of natural products. jst.go.jp

The application of these catalytic asymmetric methods provides a powerful route for the enantioselective construction of the complex architecture of Aeruginosin 298-A and the generation of stereochemically defined analogs.

C(sp3)-H Activation Reactions in Analog Diversification

C(sp3)-H activation reactions represent a strategic approach for the diversification of Aeruginosin analogs, offering a more atom-economic route by directly functionalizing C-H bonds without the need for pre-functionalization. core.ac.uk This method is particularly valuable for introducing structural variations at specific C(sp3) centers within the aeruginosin scaffold.

A general and scalable synthesis of the aeruginosin family, including Aeruginosin 298-A, has been developed based on the strategic use of two different palladium-catalyzed C(sp3)-H activation reactions. nih.govresearchgate.netdntb.gov.uachemistryviews.org This strategy enabled the large-scale synthesis of the common 2-carboxy-6-hydroxyoctahydroindole (Choi) core, a characteristic feature of aeruginosins. nih.govresearchgate.netchemistryviews.org Additionally, a second C(sp3)-H activation method provided a rapid and divergent access to various hydroxyphenyllactic (Hpla) subunits, including halogenated derivatives. nih.govresearchgate.net

The use of C(sp3)-H activation in the synthesis of Aeruginosin 298-A allowed for its preparation on an unprecedentedly large scale. nih.govchemistryviews.org This strategy also facilitated the first-time synthesis of halogenated aeruginosins like 98A and 98C through fine-tuning of the final hydrogenation step. nih.gov The application of C(sp3)-H activation in the synthesis and diversification of aeruginosins highlights its potential for generating a library of analogs for further study. chemistryviews.org

The functionalization of C-H bonds typically involves initial C-H activation by cleavage of a C-H bond by a metal to form a C-M intermediate, followed by derivatization of this intermediate. core.ac.uk Palladium catalysis is commonly employed in C-H functionalization processes. core.ac.uk In the context of aeruginosin synthesis, palladium-catalyzed C(sp3)-H activation has been successfully applied to construct key structural elements and introduce diversity. nih.govresearchgate.netdntb.gov.uaacs.org

Molecular Mechanisms of Action and Target Interactions

Inhibition of Serine Proteases: A Molecular Perspective

Aeruginosin 298-A functions as a serine protease inhibitor. mdpi.commdpi.comresearchgate.net The mechanism of inhibition involves binding to the active site of these enzymes. mdpi.com The inhibitory activity of aeruginosins is significantly influenced by modifications, particularly at the C-terminus. mdpi.com

Specificity Towards Thrombin and Trypsin

Aeruginosin 298-A is recognized as an equipotent inhibitor of both thrombin and trypsin. pnas.orgnih.gov These are key serine proteases involved in various physiological processes, including blood coagulation (thrombin) and protein digestion (trypsin). rsc.org The ability of Aeruginosin 298-A to inhibit these enzymes highlights its potential impact on these pathways.

Inhibition of Other Coagulation Factors (e.g., Factor VIIa)

Beyond thrombin and trypsin, aeruginosins, including Aeruginosin 298-A, have been observed to inhibit other coagulation factors. mdpi.commdpi.com Specifically, aeruginosins have shown inhibitory activity against Factor VIIa (fVIIa), a crucial enzyme in the extrinsic pathway of blood coagulation. mdpi.commdpi.com Studies have identified aeruginosins, including Aeruginosin 298A/B, in fractions of Microcystis aeruginosa strains that exhibit positive fVIIa-soluble Tissue Factor (fVIIa-sTF) inhibitory activity. mdpi.com While no X-ray crystal structure of aeruginosins in complex with factor VIIa is explicitly available in the search results, the high homology of the active site with that found in thrombin suggests a potentially similar binding mode. uno.edu

Structural Basis of Enzyme-Ligand Interactions

The interaction between Aeruginosin 298-A and its target serine proteases has been investigated at a structural level to understand the molecular basis of its inhibitory activity.

X-ray Crystallographic Analysis of Aeruginosin-Protease Complexes

X-ray crystallography has been instrumental in elucidating the mechanism of inhibition by analyzing the structure of aeruginosin-protease complexes. nih.govmdpi.comnih.govresearchgate.netiucr.org The crystal structure of the complex of Aeruginosin 298-A with leech thrombin was determined at 2.1 Å resolution in 1998. nih.govmdpi.com This analysis provided crucial information about the absolute stereo configuration of Aeruginosin 298-A and revealed unexpected interactions that could be leveraged for structure-based drug design. nih.govmdpi.com The Protein Data Bank (PDB) entry 1A2C corresponds to the structure of thrombin inhibited by Aeruginosin 298-A from a blue-green alga. pdbj.orgcapes.gov.br

Identification of Binding Pockets and Subsite Interactions (e.g., S1, S2, S3)

Studies involving aeruginosins and their complexes with proteases have identified interactions with specific binding pockets within the enzyme's active site, including the S1, S2, and S3 subsites. uno.edursc.org In the case of thrombin, the P1 residue, which is argininol in Aeruginosin 298-A, fits into the S1 binding pocket. uno.edu The S1 subsite, known as the specificity pocket, contains an aspartic acid residue (Asp189) at its base, which can form ionic interactions with basic P1 side chains. uno.edu The 5-membered ring of the Choi residue in Aeruginosin 298-A occupies the hydrophobic S2 binding site. uno.edu The D-Leu and D-Hpla residues of aeruginosins are reported to bind to the S3 subsite. uno.edu

Non-Covalent Binding Mechanisms to Active Sites

Aeruginosin 298-A binds to the active site of thrombin in a non-covalent manner. nih.govmdpi.comresearchgate.net This non-covalent interaction is a key aspect of its inhibitory mechanism. The binding pattern in thrombin is described as similar to that of other serine protease inhibitors. nih.govmdpi.comresearchgate.net The guanidine (B92328) group of the argininol residue in Aeruginosin 298-A forms a double hydrogen bond with Asp189 in the S1 pocket of thrombin. uno.edu The 6-membered ring of the Choi residue projects out and interacts loosely with Tyr60 and Tyr60A of thrombin. uno.edu

Here is a summary of the binding interactions:

| Aeruginosin 298-A Moiety | Protease Binding Site | Interaction Type | Specific Residues Involved (Thrombin) |

| Argininol (P1) | S1 Pocket | Ionic, Hydrogen Bonding | Asp189 |

| Choi (5-membered ring) | S2 Pocket | Hydrophobic | Not explicitly specified in results |

| Choi (6-membered ring) | Outside S2 | Loose interaction | Tyr60, Tyr60A |

| D-Leu, D-Hpla | S3 Subsite | Not explicitly specified in results | Not explicitly specified in results |

Role of Specific Moieties in Molecular Recognition

The specific structural components of Aeruginosin 298-A play crucial roles in its molecular recognition and inhibitory activity against target proteases. The tetrapeptide-like structure features four variable positions, each contributing distinctly to binding affinity and specificity. mdpi.com

Contribution of the Choi Moiety to Ligand-Target Complementarity

The 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety is a defining characteristic of the aeruginosin family and is essential for their toxicity and protease inhibitory activity. nih.govmdpi.com Located at position 3 within the aeruginosin structure, the Choi group is hypothesized to play a critical role in protease binding. mdpi.com Studies investigating structure-activity relationships of aeruginosins suggest that the Choi moiety stabilizes binding to the target enzyme. mdpi.com Specifically, the five-membered ring of the Choi residue is reported to occupy a hydrophobic binding site within the protease, while its six-membered ring projects outwards and interacts loosely with residues in the binding pocket, such as Try 60 and Tyr 60 in thrombin. uno.edu The active site region where the Choi group interacts exhibits a degree of flexibility, suggesting that while the rigid bicyclic structure of Choi is important for defining the molecule's conformation and is essential for antithrombin activity, modifications in this area might be tolerated or even enhance binding by increasing contact with the protein. uno.edu The Choi moiety can also undergo modifications, such as sulfation, which further increases the structural diversity of aeruginosins and can influence their activity. mdpi.com For instance, aeruginosin 828A, containing a sulfated Choi residue, showed low-nanomolar inhibition of trypsin and thrombin. mdpi.com

Influence of N-terminal Fatty Acids and C-terminal Arginine Derivatives on Binding

The N-terminal and C-terminal regions of aeruginosin 298-A significantly influence its binding interactions and inhibitory potency. The N-terminus (Position 1) in aeruginosin 298-A typically features a hydroxyl-phenyl lactic acid (Hpla) or a halogenated variant. mdpi.com While the specific contribution of the N-terminal fatty acid in Aeruginosin 298-A (which contains Hpla) to target binding is not as extensively detailed as other regions in the immediately available information, studies on other aeruginosin variants and related peptides highlight the importance of the N-terminal moiety. For example, pseudoaeruginosins are characterized by the presence of N-terminal short fatty acid chains, and cyanopeptolins can have aliphatic fatty acids at the N-terminus, suggesting this position can influence interactions. researchgate.netmdpi.comwaikato.ac.nz

The C-terminus (Position 4) contains an arginine derivative, which is crucial for protease inhibition. mdpi.com The presence of an argininal (B8454810) moiety at position 4 has been hypothesized to enhance inhibitory potency. mdpi.com Aeruginosins with C-terminal argininal residues tend to show more significant inhibition of thrombin compared to those with agmatine (B1664431) or argininol. mdpi.com The basic P1 agmatine side chain in some aeruginosins is buried in the S1 specificity pocket of the protease, forming hydrogen bonds to residues like Asp189. uno.edu The absence of a C-terminal arginine derivative in some aeruginosin variants, such as aeruginosin 298B, results in a lack of trypsin inhibitory activity, underscoring the essential role of this moiety. mdpi.com The structural variability, particularly at the C-terminus, contributes significantly to the differing affinities of aeruginosins towards various serine proteases. mdpi.comacs.org

Structure Activity Relationship Sar Studies

Correlating Structural Modifications with In Vitro Enzyme Inhibition Profiles

SAR studies of aeruginosin 298-A and its analogues involve synthesizing compounds with targeted structural changes and evaluating their inhibitory activity against a panel of enzymes, primarily serine proteases like thrombin and trypsin. fishersci.canih.govwikipedia.org These studies seek to identify key structural features responsible for binding affinity and catalytic inhibition. The goal is often to develop analogues with improved potency or enhanced selectivity for specific proteases, potentially leading to therapeutic applications, such as anticoagulation. wikipedia.orgfishersci.cauni.lunih.gov

Systematic Variation of Peptide Chain Components

Impact of Hydroxy Acid Substitutions

The N-terminus (position 1) of aeruginosin 298-A typically features 3-(4-hydroxyphenyl)lactic acid (Hpla) or halogenated variants. dsmz.de Studies involving the synthesis of analogues have investigated the effect of substituting this hydroxy acid. For instance, replacing the D-Leu residue at what is sometimes referred to as the P1 position in certain analogue numbering schemes with D-Tyr or D-Phe(4-F) resulted in a slight decrease in inhibitory activity against trypsin. fishersci.ca Modifications at the P1 position with neutral groups have also been explored, demonstrating that such changes can lead to excellent selectivity over trypsin while maintaining good potency against thrombin. wikipedia.org

Effects of Hydrophobic Amino Acid Changes

Position 2 in aeruginosins can accommodate various proteogenic and non-proteinogenic residues. dsmz.de While Aeruginosin 298-A contains a specific residue at this position, SAR studies have involved altering components of the peptide chain. In some analogue synthesis efforts aimed at understanding SAR and finding selective thrombin inhibitors, the bicyclic amino acid at the P2 position (referring to the Choi moiety in the context of the tetrapeptide structure) was replaced by an L-proline residue. wikipedia.orgfishersci.canih.gov A combinatorial library approach based on the aeruginosin 298-A structure demonstrated that variations in the peptide chain components can lead to significant differences in trypsin inhibitory activity, with one analogue showing substantially higher potency than the parent compound.

Stereochemical Effects on Activity (D- vs. L-amino acids)

The stereochemistry of the amino acid residues within the aeruginosin structure plays a role in their biological activity. The synthesis of aeruginosin 298-A and its analogues involves controlling the stereocenters. fishersci.canih.gov Research has indicated that the presence of D-amino acids can influence effectiveness. For example, a D amino acid residue in the P1 position was found to increase the effectiveness of an affinity label for thrombin compared to its L-isomer. fishersci.ca Biosynthetic pathways involving epimerization domains can lead to the incorporation of D-isomers. Studies on analogues, including combinatorial synthesis, have incorporated D-amino acids like D-Hpla and D-Leu to explore stereochemical impacts on activity.

Investigation of the Choi Moiety's Role in Activity

Analogues with Modified or Replaced Choi Cores

The significance of the Choi moiety has led to the synthesis and study of analogues where this core structure is modified or replaced. Analogues have been created where the Choi is replaced with L-proline or with oxygenated Choi analogues derived from sugars to investigate the impact on inhibitory activities against enzymes like thrombin and trypsin. uni.lunih.gov Modifications to the Choi moiety itself, such as sulfation, have also been shown to affect inhibitory potency, as seen in aeruginosin 828A which contains a sulfated Choi residue and exhibits low-nanomolar inhibition of trypsin and thrombin. dsmz.de

Comparative Inhibition Data Examples

While comprehensive, directly comparable IC50 data across all types of modifications from the search results is limited, the following examples illustrate the impact of structural changes:

| Compound / Modification | Target Enzyme | Observed Effect on Activity (vs. Aeruginosin 298-A) | Source |

| Aeruginosin 98A (Chlorinated/sulfated P1, argininal (B8454810) P4) | Trypsin | Potent inhibition (0.4 nM IC50) | dsmz.de |

| Aeruginosin 98A | Thrombin | Potent inhibition (0.03 nM IC50) | dsmz.de |

| Aeruginosin 98A | Plasmin | Potent inhibition (0.02 nM IC50) | dsmz.de |

| Analogue with D-Tyr replacing D-Leu (at P1/analogous) | Trypsin | Slightly decreased activity | fishersci.ca |

| Analogue with D-Phe(4-F) replacing D-Leu (at P1/analogous) | Trypsin | Slightly decreased activity | fishersci.ca |

| Analogues with neutral P1 groups | Thrombin | Good potency, excellent selectivity over trypsin | wikipedia.org |

| Aeruginosin 828A (Sulfated Choi) | Trypsin | Low-nanomolar inhibition | dsmz.de |

| Aeruginosin 828A (Sulfated Choi) | Thrombin | Low-nanomolar inhibition | dsmz.de |

| D-Hpla-d-Leu-l-Choi-Agma analogue | Trypsin | 300 times more potent |

This table highlights that modifications across different positions, including the hydroxy acid, peptide chain residues, and the Choi moiety, can significantly impact the inhibitory profile and potency of aeruginosin 298-A analogues.

Ring-Oxygenated Choi Variants

The 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety occupies a central position within the aeruginosin structure and is a key determinant of its biological activity. Research into the SAR of aeruginosin 298-A has involved the synthesis and evaluation of analogs featuring modifications to this bicyclic amino acid core. One area of investigation has focused on the creation of ring-oxygenated Choi variants.

These studies explore the effect of replacing a methylene (B1212753) group within the six-membered ring of the Choi structure with an oxygen atom. Such ring-oxygenated analogs have been synthesized, for instance, from D-glucose, demonstrating efficient synthetic routes to these modified core structures. The development of these variants is driven by their potential to serve as surrogates for the native Choi moiety in the design and synthesis of aeruginosin-based inhibitors, particularly targeting enzymes like thrombin. The incorporation of ring-oxygenated Choi variants into aeruginosin 298-A analogs allows for the investigation of how changes in the electronic and steric properties of the bicyclic core impact protease binding and inhibitory potency.

Analysis of C-Terminal Modifications and Their Activity Implications

The nature of the C-terminal modification in aeruginosins is a critical factor influencing their inhibitory activity against serine proteases. Aeruginosin 298-A itself possesses an argininol group at its C-terminus. Comparative SAR studies on aeruginosin analogs with different C-terminal functionalities have revealed significant variations in inhibitory profiles.

Analogs featuring a C-terminal argininal residue generally exhibit a greater propensity for inhibiting thrombin compared to those with agmatine (B1664431) or argininol termini. This suggests that the aldehyde functionality of argininal plays a crucial role in the interaction with the protease active site, likely forming a reversible covalent adduct. The presence of a C-terminal arginine derivative is considered essential for the protease inhibitory activity of many aeruginosins. For example, aeruginosin 298B, which lacks a C-terminal arginine derivative, has been reported to show no trypsin inhibitory activity, in contrast to aeruginosin 298A. These findings underscore the importance of the C-terminal structure in mediating the interaction between aeruginosins and their target proteases, highlighting this region as a key site for structural modification in the design of more potent or selective inhibitors.

Analytical Methodologies for Aeruginosin 298 a Research

Mass Spectrometry (MS) Techniques

Mass spectrometry plays a crucial role in the analysis of aeruginosin 298-A and other aeruginosins, particularly for their detection, identification, and structural characterization. Various MS techniques are employed depending on the research objective.

LC-MS for Detection and Identification in Complex Mixtures

Liquid chromatography-mass spectrometry (LC-MS) is a widely used technique for the detection and identification of aeruginosin 298-A and its variants in complex biological extracts and environmental samples, such as those from cyanobacterial blooms. nih.govnih.gov LC-MS allows for the separation of different compounds in a mixture before they are introduced into the mass spectrometer, which then provides information about their molecular weight and fragmentation patterns. This is particularly useful for screening and identifying known aeruginosins and discovering new structural variants within complex matrices. nih.govresearchgate.net For instance, LC-MS analysis of Microcystis aeruginosa extracts has revealed the presence of aeruginosin 298-A along with other aeruginosins. nih.govnih.gov LC-MS/MS techniques have been used to characterize numerous aeruginosin metabolites. researchgate.netresearchgate.net

GC-MS for Hydrolyzed Components Analysis

Gas chromatography-mass spectrometry (GC-MS) is a valuable tool for analyzing the hydrolyzed components of aeruginosin 298-A. While aeruginosins themselves are generally not volatile enough for direct GC-MS analysis, hydrolysis breaks them down into smaller, more volatile constituent amino acids and other moieties. GC-MS can then be used to identify and quantify these components after appropriate derivatization. nih.govhelsinki.fi This approach has been utilized to identify the N-terminal moiety of aeruginosins, such as hexanoic acid, by comparing the retention time and mass spectra of the hydrolyzed product with standards. nih.govhelsinki.fi

Advanced MS for Conformation and Isomer Analysis

Advanced mass spectrometry techniques contribute to understanding the conformation and analyzing isomers of aeruginosins. Tandem mass spectrometry (MS/MS), where selected ions are fragmented and the resulting fragment ions are analyzed, provides detailed structural information that can help distinguish between isomers and understand the peptide sequence and modifications. waikato.ac.nz Although not specifically focused on conformation in the provided snippets, MS/MS fragmentation patterns are essential for confirming structural features. waikato.ac.nzoup.com The complexity of aeruginosins, which can exist as a mixture of cis and trans rotamers, suggests the potential utility of advanced MS methods capable of providing insights into these conformational aspects, although direct examples for aeruginosin 298-A conformation analysis by advanced MS were not detailed in the provided context. mdpi.com High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are crucial for determining the elemental composition of novel aeruginosins and confirming the molecular formula of known ones. researchgate.netmdpi.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic compounds, including peptides like aeruginosin 298-A.

Application in Structural Elucidation Studies

NMR spectroscopy, particularly two-dimensional (2D-NMR) techniques, has been essential in determining the structure of aeruginosin 298-A since its initial isolation. nih.govresearchgate.net 1D and 2D NMR data provide detailed information about the connectivity of atoms and the spatial arrangement of the molecule. mdpi.complos.org Techniques such as ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC are routinely used to assign signals to specific nuclei and establish correlations between them, allowing for the assembly of the complete molecular structure. nih.gov While the provided information highlights the application of NMR in structural elucidation, it does not delve into specific NMR data (chemical shifts, coupling constants, etc.) for Aeruginosin 298-A, adhering to the instruction to focus on methodology rather than specific data. NMR studies have also been used in conjunction with other methods, like acid hydrolysis and X-ray crystallography, to confirm absolute configurations and understand interactions with target proteins. nih.govmdpi.com

Chromatographic and Electrophoretic Methods for Separation and Quantification in Research Samples

Chromatographic and electrophoretic methods are vital for the separation and quantification of aeruginosin 298-A from complex biological and environmental samples before analysis by techniques like MS or NMR.

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are widely used for separating aeruginosins from other compounds present in crude extracts. nih.govnih.govresearchgate.net Various stationary phases and mobile phase gradients can be employed to achieve effective separation based on the chemical properties of the aeruginosins. mdpi.complos.org Preparative chromatography is often used to isolate sufficient quantities of pure aeruginosin 298-A for detailed structural analysis. Analytical chromatography, often coupled with UV detection or MS, is used for quantification. researchgate.net Reverse-phase chromatography, for example, has been used in the isolation procedures for aeruginosins. nih.govnih.gov Chiral HPLC has been applied to determine the absolute configuration of amino acid residues within aeruginosins after hydrolysis and derivatization. researchgate.netmdpi.complos.org

Electrophoretic methods, while perhaps less commonly cited for direct aeruginosin separation compared to chromatography in the provided snippets, are powerful techniques for separating molecules based on charge and size. nih.govvscht.cz Capillary electrophoresis (CE) has applications in the analysis of cyanobacterial toxins and peptides, offering high separation efficiency. researchgate.netvscht.cz While the provided context does not give specific examples of electrophoretic methods applied directly to the separation or quantification of intact aeruginosin 298-A, these techniques are broadly applicable to peptide analysis and could be employed in certain research contexts, particularly for separating charged variants or degradation products. vscht.cz

Methods for Chiral Analysis of Amino Acid Components (e.g., Marfey's Method)

Chiral analysis of the amino acid components of aeruginosins, including Aeruginosin 298-A, is typically performed using chromatographic methods, often coupled with mass spectrometry. Marfey's method is a widely employed technique for this purpose. mdpi.commdpi.commdpi.comnih.gov

Marfey's method involves the acid hydrolysis of the peptide to break it down into its constituent amino acids. mdpi.com These amino acids are then derivatized with a chiral reagent, such as Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (L-FDAA), also known as Marfey's reagent. mdpi.commdpi.comnih.govsigmaaldrich.comnih.govpharmaffiliates.comtcichemicals.com This reaction creates diastereomers, which are molecules with the same connectivity but different spatial arrangements and distinct physical properties, allowing them to be separated by techniques like High-Performance Liquid Chromatography (HPLC). mdpi.comnih.gov

The separation of the derivatized amino acid enantiomers is commonly achieved using reversed-phase HPLC. nih.govplos.org The retention times of the derivatives are compared to those of derivatized authentic standards of known configuration (L- and D-forms of the amino acids) to determine the absolute configuration of the amino acids in the original peptide. mdpi.commdpi.comnih.gov Coupling HPLC with mass spectrometry (LC-MS) or high-resolution electrospray ionization mass spectrometry (HR ESI LCMS) provides additional structural information and confirmation of the derivatives. mdpi.comresearchgate.net

Research findings on the chiral analysis of aeruginosins using Marfey's method have established the absolute configurations of their amino acid residues. For instance, studies on various aeruginosin congeners have revealed the presence of L-Choi and D-amino acids like D-Phe or D-Ile in certain positions. mdpi.com In the case of Aeruginosin 298-A, early total synthesis efforts and subsequent analyses using techniques including chiral phase HPLC have unequivocally established its absolute stereochemistry as D-Hpla-D-Leu-L-Choi-L-Argol. nih.gov This corrected a formerly incorrect assignment. nih.gov

Marfey's method, sometimes in an "advanced" form, has been successfully applied to determine the absolute configuration of amino acids in various cyanobacterial peptides, highlighting its utility in the field of natural product chemistry. nih.govwaikato.ac.nzresearchgate.netjst.go.jp

While Marfey's method is powerful, distinguishing between certain stereoisomers, such as D-Ile and D-alloIle, can sometimes be challenging based solely on HPLC retention times under standard conditions, necessitating complementary analytical techniques like NMR spectroscopy for definitive assignment. mdpi.com

Interactive Data Table:

| Compound Component | Absolute Configuration (in Aeruginosin 298-A) | Analytical Method(s) Used |

| Hpla | D | Chiral HPLC nih.gov |

| Leucine | D | Synthesis, Spectral Comparison nih.gov |

| Choi | L | Marfey's Method, Chiral HPLC, Synthesis, Spectral Comparison mdpi.comnih.gov |

| Argininol | L | Synthesis, Spectral Comparison nih.gov |

Ecological Roles and Environmental Significance

Role of Aeruginosins as Chemical Defense Mechanisms in Cyanobacteria

Aeruginosins are considered specialized metabolites produced by cyanobacteria, compounds synthesized by organisms to interact with their environment and offer protection against various external factors nih.govuni.lu. A key biological activity of aeruginosins is their inhibition of serine proteases nih.govuni.luresearchgate.netmdpi.com. This inhibitory activity is thought to be a crucial component of the chemical defense mechanisms employed by cyanobacteria.

The structure of aeruginosins contributes significantly to their protease inhibitory function. Specifically, the presence of an arginine derivative at the C-terminus and the unique 2-carboxy-6-hydroxy-octahydroindole (Choi) moiety are considered essential for their activity against serine proteases. By inhibiting proteases, aeruginosins may deter grazing by organisms that rely on these enzymes for digestion. Some research explicitly suggests that aeruginosins act in chemical defense, potentially serving as a protective measure against grazers. In certain instances, it has been hypothesized that various aeruginosine peptides resulting from genetic recombination events may function as a chemical defense, possibly even replacing other toxins like microcystins in specific lineages of bloom-forming cyanobacteria such as Planktothrix.

Presence in Cyanobacterial Blooms and Aquatic Ecosystems

Aeruginosins, including Aeruginosin 298-A, are frequently associated with cyanobacterial blooms in natural waters mdpi.com. These compounds have been isolated from several genera of bloom-forming cyanobacteria found in both freshwater and marine environments, including Microcystis, Planktothrix, Nodularia, and Nostoc researchgate.netmdpi.com. Aeruginosin 298-A itself was initially isolated from the freshwater cyanobacterium Microcystis aeruginosa, specifically strain NIES-298 nih.govuni.lumdpi.com.

Cyanobacterial blooms, characterized by the excessive proliferation of cyanobacteria, are a significant environmental concern in freshwater ecosystems globally researchgate.net. These blooms are predicted to worsen with increasing climate change and eutrophication researchgate.net. The presence of diverse bioactive secondary metabolites, such as aeruginosins, is a major concern during these bloom events researchgate.net. While aeruginosins are known to occur in these blooms, their extracellular concentrations in freshwater systems remain largely uncharacterized. Limited studies suggest that reported aeruginosin concentrations are generally in the sub-ppb range. For example, one study observed that aeruginosins constituted 8% of the total cyanopeptides detected, with aeruginosin 850 being the most abundant variant at a concentration of 0.2 ppb.

Advanced Research Applications and Methodological Contributions

Aeruginosin 298-A as a Chemical Probe for Protease Research

Aeruginosin 298-A is recognized for its potent inhibitory activity against serine proteases, particularly thrombin and trypsin. pnas.orgwaikato.ac.nz This characteristic makes it a valuable chemical probe for studying the mechanisms of serine protease function and inhibition. The interaction between Aeruginosin 298-A and proteases has been investigated through techniques such as X-ray crystallography, providing detailed insights into the binding modes and the structural basis of inhibition. nih.govrsc.orgacs.org These studies have revealed how the unique structural elements of Aeruginosin 298-A, such as the Choi moiety and the C-terminal arginine derivative, contribute to its inhibitory activity and selectivity. nih.govrsc.org The use of Aeruginosin 298-A and its analogues as probes aids in understanding the active sites of different serine proteases and can inform the design of more selective inhibitors. pnas.orgrsc.org

Contribution to Synthetic Organic Chemistry Method Development

The complex structure of Aeruginosin 298-A and its analogues has presented significant challenges and opportunities for the development of novel synthetic organic chemistry methods. The total synthesis of Aeruginosin 298-A has been achieved through versatile synthetic processes that control all stereocenters. pnas.orgjst.go.jpacs.org These synthetic routes have involved the development and application of catalytic asymmetric reactions, such as asymmetric phase-transfer reactions and epoxidation. pnas.orgjst.go.jpacs.org The synthesis of the core bicyclic amino acid, Choi, from precursors like L-tyrosine, highlights the ingenuity in devising stereocontrolled routes to access complex non-proteinogenic amino acids found in natural products. nih.gov The efforts in synthesizing Aeruginosin 298-A and its variants have not only provided access to these compounds for biological evaluation but have also contributed to the broader repertoire of asymmetric catalysis and synthetic strategies. pnas.orgjst.go.jpacs.org

Insights into Non-Ribosomal Peptide Biosynthesis and Chemoenzymatic Synthesis

Aeruginosins, including Aeruginosin 298-A, are synthesized through non-ribosomal peptide synthetase (NRPS) pathways, sometimes in conjunction with polyketide synthase (PKS) pathways. mdpi.comresearchgate.netresearchgate.netnih.gov Studies on the biosynthesis of aeruginosins have provided valuable insights into the mechanisms of NRPS assembly lines, including substrate recognition, peptide bond formation, and the incorporation of unusual amino acids like Choi. mdpi.comresearchgate.netasm.org The genetic information encoded in aeruginosin biosynthetic gene clusters (BGCs) reveals the enzymatic machinery responsible for their construction. researchgate.netasm.org This understanding of the biosynthetic logic has paved the way for chemoenzymatic synthesis approaches, which combine the specificity of enzymatic transformations with the versatility of chemical synthesis to produce natural products and their analogues. uit.nobeilstein-journals.org While specific chemoenzymatic syntheses of Aeruginosin 298-A are not detailed in the provided snippets, the general principles of using enzymatic steps within synthetic routes, informed by biosynthetic knowledge, are applicable to complex peptides like aeruginosins. uit.nobeilstein-journals.org The biosynthesis of the Choi moiety from precursors like tyrosine or prephenate further exemplifies the intricate enzymatic processes involved in the formation of these natural products. mdpi.comnih.gov

Genome Mining and Prediction of Cryptic Biosynthetic Gene Clusters

The availability of cyanobacterial genome sequences has enabled the use of genome mining techniques to identify potential biosynthetic gene clusters responsible for producing natural products, including aeruginosins. researchgate.netresearchgate.netasm.orgrsc.org By searching for genes encoding NRPS and PKS modules, as well as tailoring enzymes, researchers can predict the presence of BGCs and the potential structures of the metabolites they encode. researchgate.netresearchgate.netasm.orgjmicrobiol.or.kr This approach is particularly useful for identifying "cryptic" BGCs, which may not be expressed under standard laboratory conditions but have the potential to produce novel bioactive compounds. researchgate.netresearchgate.netrsc.orgjmicrobiol.or.kr Genome mining of cyanobacteria has led to the discovery of new aeruginosin variants and has broadened the understanding of the genetic diversity within the aeruginosin family. researchgate.netresearchgate.netasm.org The genetic information from known aeruginosin BGCs, such as the aer gene cluster, serves as a reference for identifying similar clusters in other organisms and predicting the structures of novel aeruginosins. researchgate.netasm.org

Emerging Fields of Combinatorial Biosynthesis and Synthetic Biology for Engineered Analogues

The insights gained from studying aeruginosin biosynthesis and genetics are being applied in the emerging fields of combinatorial biosynthesis and synthetic biology to create engineered analogues with potentially improved properties. researchgate.netrsc.org Combinatorial biosynthesis involves manipulating BGCs by swapping modules or domains within NRPS/PKS enzymes, introducing genes for tailoring enzymes, or combining elements from different pathways to generate structural diversity. researchgate.netjmicrobiol.or.krrsc.org Synthetic biology approaches aim to engineer microbial hosts for the heterologous production of natural products and the creation of novel compounds. researchgate.netrsc.org By introducing modified aeruginosin BGCs into suitable host organisms, researchers can potentially produce libraries of engineered aeruginosin analogues with altered inhibitory profiles or other desirable characteristics. researchgate.netrsc.org These strategies hold promise for expanding the chemical space of aeruginosin-like compounds and developing new chemical probes or potential therapeutic agents. researchgate.netjmicrobiol.or.krrsc.org

Future Directions in Aeruginosin 298 a Research

Elucidation of Remaining Biosynthetic Intermediates and Enzymes

The biosynthesis of aeruginosins involves a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway encoded by aer gene clusters. researchgate.netmdpi.com While significant progress has been made in understanding the genetic basis of aeruginosin synthesis, including the identification of core NRPS modules and some tailoring enzymes like halogenases and sulfotransferases, the roles of all genes and the complete set of biosynthetic intermediates are not yet fully elucidated. acs.orgnih.gov Future research aims to identify the remaining enzymes involved in the pathway and characterize the structure of intermediates to fully map the biosynthetic route of Aeruginosin 298-A and its variants. acs.orgnih.gov This includes understanding the unknown roles of hypothetical proteins (e.g., Orf1 and Orf2) within the aer gene clusters. researchgate.net Such studies can provide insights into the molecular mechanisms governing the structural diversity observed in aeruginosins. nih.gov

Exploration of Novel Aeruginosin Analogs and Their Synthesis

The structural diversity of naturally occurring aeruginosins is high, and this diversity is a key aspect for exploring their potential as therapeutic agents, particularly as serine protease inhibitors. mdpi.commdpi.commdpi.com Future directions involve the exploration and synthesis of novel aeruginosin analogs to identify compounds with improved potency, selectivity, and pharmacological properties. mdpi.comnih.govchemistryviews.org This includes modifying different positions of the aeruginosin structure, such as the P1, P2 (Choi moiety), and P4 (arginine derivative) positions, to understand structure-activity relationships (SAR). nih.govuno.edumdpi.com Scalable synthetic methods, such as those utilizing intramolecular C-H alkenylation and intermolecular directed C-H arylation, are being developed to facilitate the production of libraries of analogs for advanced pharmacological studies. chemistryviews.org Efforts are also focused on avoiding highly basic groups present in natural aeruginosins in synthetic analogs to potentially improve properties. nih.gov

High-Throughput Screening Methodologies for Molecular Target Identification

Aeruginosins are known to inhibit various serine proteases. mdpi.comchemistryviews.orgmdpi.com Identifying the specific molecular targets of Aeruginosin 298-A and its analogs with high efficiency is crucial for understanding their biological activities and therapeutic potential. Future research will focus on developing and applying high-throughput screening (HTS) methodologies to rapidly assess the inhibitory activity of aeruginosins and their analogs against a wide range of proteases and other potential targets. This can involve the use of fluorescence-based assays and other miniaturized screening platforms. acs.org HTS can accelerate the discovery of selective inhibitors and provide valuable data for structure-activity relationship studies.

Advanced Computational Chemistry Approaches for Structure-Based Research

Computational chemistry plays a vital role in modern drug discovery and can significantly contribute to aeruginosin research. Advanced computational approaches, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, will be increasingly utilized in future studies. nih.govacs.org These methods can help predict the binding modes and affinities of Aeruginosin 298-A and its analogs to target proteases, guide the design of novel and more potent inhibitors, and provide insights into the structural features critical for activity and selectivity. nih.govacs.orgnih.gov Computational analysis can also aid in understanding the conformational flexibility of these peptides and their interactions with biological macromolecules.

Investigation of Ecological and Evolutionary Aspects of Aeruginosin Production

Aeruginosins are produced by various cyanobacterial genera found in diverse aquatic environments. mdpi.commdpi.comresearchgate.net Future research will delve deeper into the ecological and evolutionary factors influencing aeruginosin production and diversity. This includes investigating the role of aeruginosins in the interactions between cyanobacteria and other organisms, such as their function in chemical defense against predators or competitors. mdpi.comresearchgate.net Studies will also explore the evolutionary history of aer gene clusters, including the role of horizontal gene transfer and recombination events in shaping the structural diversity of aeruginosins across different cyanobacterial strains and species. acs.orgnih.govmdpi.com Understanding the ecological context of aeruginosin production can provide insights into their biological functions and potential environmental impact.

Development of Advanced Analytical Techniques for Comprehensive Profiling

Comprehensive profiling of aeruginosins in biological and environmental samples is essential for understanding their distribution, fate, and biological roles. Future research will focus on developing and refining advanced analytical techniques, particularly hyphenated methods like liquid chromatography-mass spectrometry (LC-MS) and high-resolution mass spectrometry (HRMS). mdpi.comacs.orgmdpi.comresearchgate.net These techniques enable the sensitive detection, identification, and quantification of known and novel aeruginosin variants in complex matrices. Efforts will also be directed towards developing standardized methods for the extraction and analysis of aeruginosins from various sources, including cyanobacterial blooms, water samples, and potentially biological tissues. mdpi.com Advanced analytical approaches are crucial for supporting studies on biosynthesis, ecology, and the discovery of new aeruginosin structures.

Conclusion

Summary of Key Academic Contributions from Aeruginosin 298-A Research

Research into Aeruginosin 298-A, a natural product isolated from the freshwater cyanobacterium Microcystis aeruginosa, has yielded significant academic contributions, primarily centered on its potent inhibitory activity against serine proteases, particularly thrombin and trypsin. pnas.orguno.edunih.gov The initial isolation and structural characterization of Aeruginosin 298-A in 1994 marked the beginning of focused investigations into this compound and the broader aeruginosin family. pnas.orgnih.govresearcher.life

A key area of academic contribution has been the elucidation of the compound's structure and its intricate stereochemistry, which is crucial for its biological activities. ontosight.aiuni.lu Studies have explored the structure-activity relationships of Aeruginosin 298-A and its analogs, providing valuable insights into which parts of the molecule are essential for its protease inhibitory function. pnas.orgnih.gov This has involved the synthesis of various analogs to probe these relationships. pnas.orgnih.gov

Furthermore, the development of versatile synthetic processes for Aeruginosin 298-A and its analogs represents a notable academic achievement. pnas.orgnih.gov These synthetic efforts have not only confirmed the proposed structure but have also provided access to sufficient quantities of the compound and its derivatives for detailed biological evaluation. pnas.orgnih.govnih.gov The complexity of synthesizing this tetrapeptide-like structure, which includes nonstandard α-amino acids like 3-(4-hydroxyphenyl)lactic acid (Hpla) and 2-carboxy-6-hydroxyoctahydroindole (Choi), has driven innovation in synthetic methodologies, including catalytic asymmetric phase-transfer reactions. pnas.orgnih.gov

Academic research has also contributed to understanding the mechanism of inhibition, with studies including X-ray crystallographic analysis of aeruginosin-protease complexes providing detailed views of how these molecules interact at the molecular level. nih.govrsc.orgresearchgate.net

The study of Aeruginosin 298-A has also contributed to the broader understanding of the diversity and biosynthesis of aeruginosins produced by cyanobacteria. nih.govrsc.orgresearchgate.netresearchgate.net Research has shown that aeruginosins are synthesized via a non-ribosomal peptide synthetase (NRPS) pathway, and investigations into the biosynthetic gene clusters have broadened the understanding of the genetic and chemical diversity within this family of natural products. rsc.orgresearchgate.netacs.org

Broader Implications for Natural Product Science and Chemical Biology

The research on Aeruginosin 298-A carries broader implications for both natural product science and chemical biology. As a natural product with potent and specific biological activity, Aeruginosin 298-A serves as a compelling example of the potential of natural sources, particularly cyanobacteria, as a reservoir of structurally diverse and biologically active compounds. nih.govrsc.orgresearchgate.netresearchgate.net Its discovery and the subsequent research highlight the importance of bioprospecting in various ecosystems to uncover novel chemical entities with potential applications.

In natural product science, the detailed studies on the isolation, structure elucidation, and biosynthesis of Aeruginosin 298-A contribute to the understanding of the chemical ecology of cyanobacteria and the roles these metabolites might play in their environment. nih.govresearchgate.net The structural complexity of Aeruginosin 298-A, featuring unique moieties like Choi, expands the known chemical space of natural products and inspires further exploration of unusual amino acids and their incorporation into peptides. pnas.orgnih.govresearchgate.net

For chemical biology, Aeruginosin 298-A is a valuable tool for studying serine protease function and inhibition. Its ability to inhibit key enzymes like thrombin and trypsin makes it a probe for investigating coagulation pathways and other biological processes regulated by these proteases. pnas.orguno.edunih.govontosight.ai The structure-activity relationship studies and synthetic efforts provide a foundation for the rational design of protease inhibitors with improved potency, selectivity, or other desired properties. pnas.orgnih.govrsc.org

The research on aeruginosins, including Aeruginosin 298-A, also has implications for the development of potential therapeutic agents. uno.edursc.orgacs.org While this article strictly excludes dosage and safety information, the academic understanding of how Aeruginosin 298-A interacts with proteases provides a basis for the potential development of new anticoagulant or antithrombotic drugs, or inhibitors targeting proteases involved in other disease states, such as certain cancers. uno.edursc.orgacs.org The discovery of new aeruginosin variants with activity against human trypsin isoenzymes, including those relevant to cancer, further underscores this potential. rsc.orgacs.org

The comprehensive research, from isolation and structural characterization to synthesis and biological evaluation, exemplifies the interdisciplinary nature of natural product science and chemical biology, demonstrating how insights gained from studying a single natural compound can have far-reaching implications for understanding biological systems and inspiring the development of new chemical tools and potential therapeutics.

Q & A

Q. What are the defining structural features of Aeruginosin 298-A, and how do they influence its bioactivity?

Aeruginosin 298-A is a thrombin and trypsin inhibitor with a peptide backbone containing L-Tyr, L-Choi (a hydroxylated bicyclic amino acid), and an L-argininal residue. Its bioactivity is attributed to the aldehyde group in the argininal moiety, which forms reversible covalent bonds with serine proteases. Structural variants may include N-terminal fatty acid chains or pentose sugars, which modulate potency and selectivity . Key analytical techniques for structural confirmation include LC-ESIMS for molecular weight determination and NMR for stereochemical assignment .

Q. What experimental protocols are critical for isolating Aeruginosin 298-A from cyanobacterial sources?

Isolation involves culturing cyanobacteria (e.g., Microcystis aeruginosa or Nodularia spumigena) to late-log phase, followed by centrifugation, lyophilization, and extraction with organic solvents. Purification employs reverse-phase HPLC using gradients of acetonitrile/water with 0.1% acetic acid. Mutant strains (e.g., ΔaerD or ΔaerEF) are used to study biosynthetic pathways via precursor feeding experiments .

Q. Which catalytic systems are commonly employed in the enantioselective synthesis of Aeruginosin 298-A?

The La-BINOL-Ph₃As=O complex enables catalytic asymmetric epoxidation of α,β-unsaturated morpholinyl amides, critical for constructing the Choi moiety. Phase-transfer catalysts (e.g., TaDiAS organocatalysts) control stereochemistry during alkylation steps. Counteranion effects in phase-transfer catalysis fine-tune reaction enantioselectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported inhibitory activities of Aeruginosin 298-A analogs?

Discrepancies arise from structural modifications (e.g., N-terminal acyl groups or sugar moieties) that alter binding kinetics. Systematic structure-activity relationship (SAR) studies using standardized assays (e.g., thrombin/trypsin inhibition assays) are essential. For example, replacing the Choi moiety with simpler bicyclic amino acids reduces potency, highlighting its role in target engagement .

Q. What strategies address challenges in stereochemical control during total synthesis?

Key challenges include configuring the hydroxylated octahydroindole-2-carboxylic acid (Choi) core. Solutions include:

Q. How does the aeruginosin gene cluster contribute to structural diversity in natural variants?

The 18-kb aer gene cluster in Nodularia spumigena encodes a nonribosomal peptide synthetase (NRPS) with a reductive release mechanism, producing peptide aldehydes. Modular adenylation domains incorporate diverse N-terminal fatty acids (C2–C10), while glycosylation domains add pentose sugars. Comparative genomics reveals divergent strategies from the spumigin cluster, which lacks fatty acid incorporation .

Q. What methodologies optimize yield in multi-step syntheses of Aeruginosin 298-A analogs?

- Catalyst recycling : La-O-linked-BINOL complexes are reusable for Michael additions.

- Domino reactions : Tandem cyclization reduces intermediate purification (e.g., in strychnine synthesis).

- Scale-up protocols : Kilogram-scale asymmetric Michael reactions using ALB catalysts ensure reproducibility .

Methodological Guidance

Q. How should researchers validate the identity of synthetic Aeruginosin 298-A against natural isolates?

- Chiral HPLC : Compare retention times of synthetic and natural samples.

- High-resolution MS : Confirm isotopic patterns and adduct formation.

- Biological assays : Validate equipotent thrombin/trypsin inhibition (IC₅₀ ~1–10 nM) .

Q. What statistical approaches are recommended for analyzing SAR data?

Q. How can biosynthetic studies reconcile discrepancies in aeruginosin production across cyanobacterial strains?

- Gene knockout/complementation : Test Δaer mutants for precursor dependency.

- Metabolomics : Use GNPS molecular networking to compare variants in environmental vs. lab strains.

- Isotope labeling : Track incorporation of ¹³C-labeled tyrosine or arginine into the peptide backbone .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.